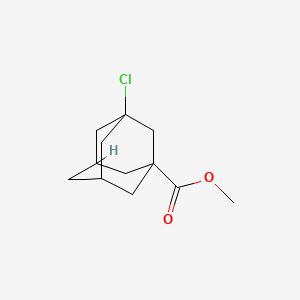

Methyl 3-chloroadamantane-1-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Methyl 3-chloroadamantane-1-carboxylate is a useful research compound. Its molecular formula is C12H17ClO2 and its molecular weight is 228.71 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 3-chloroadamantane-1-carboxylate, and how can reaction yields be optimized?

- Methodology : The compound is synthesized via chlorocarbonylation of 1-bromoadamantane using oxalyl chloride, followed by methanolysis. Key parameters include stoichiometric excess of oxalyl chloride (5:1 ratio) and controlled reaction temperatures (e.g., reflux conditions). Yield optimization (~24%) involves minimizing competing pathways (e.g., dichlorination) through stepwise addition of reagents and inert atmosphere use .

- Analysis : Monitor reaction progress via TLC/HPLC and characterize products using 1H/13C NMR and mass spectrometry to confirm purity and identity.

Q. What spectroscopic techniques are critical for characterizing this compound?

- Techniques :

- NMR : Assign adamantane core protons (δ 1.6–2.2 ppm) and ester/chlorine substituents (δ 3.7 ppm for methyl ester; δ 4.2 ppm for C-Cl coupling).

- Mass Spectrometry : ESI-MS or EI-MS to confirm molecular ion [M+H]+ at m/z 228.6 (C12H16ClO2).

- IR Spectroscopy : C=O stretch (~1720 cm−1) and C-Cl vibration (~550 cm−1) .

Q. How is chromatographic purification performed for this compound?

- Protocol : Use silica gel column chromatography with a gradient eluent (hexane:ethyl acetate, 9:1 to 4:1). Monitor fractions by TLC (Rf ~0.3 in 7:3 hexane:EtOAc). Advanced purification may employ preparative HPLC with a C18 column and acetonitrile/water mobile phase .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the spatial arrangement of the adamantane core?

- Approach : Single-crystal X-ray diffraction (SCXRD) using SHELXL for refinement ( ). Mercury CSD ( ) visualizes puckering parameters and validates bond angles/distances against DFT calculations.

- Example : Compare experimental C-Cl bond length (1.79 Å) with computational models (e.g., B3LYP/6-31G*) to identify steric or electronic deviations .

Q. What strategies address contradictions in reaction mechanisms for competing chlorination pathways?

- Analysis : By-products like 1,3-dichloroadamantane (8%) suggest radical vs. electrophilic pathways. Use isotopic labeling (36Cl) or kinetic studies (Arrhenius plots) to distinguish mechanisms. Computational modeling (Gaussian) identifies transition-state energies for chlorination at C1 vs. C3 .

Q. How can advanced NMR techniques elucidate dynamic stereochemistry in solution?

- Methods :

- VT-NMR : Variable-temperature 1H NMR to study ring puckering (ΔG‡ for chair-boat transitions).

- NOESY : Detect through-space interactions between Cl and methyl ester groups to confirm substituent orientation .

Q. Methodological Recommendations

- Contradiction Handling : When crystallographic and computational data conflict, cross-validate using alternative refinement software (e.g., OLEX2 vs. SHELXL) or higher-level theory (CCSD(T)) .

- Synthetic Challenges : Address low yields by exploring microwave-assisted synthesis or flow chemistry to enhance reaction efficiency .

Eigenschaften

IUPAC Name |

methyl 3-chloroadamantane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17ClO2/c1-15-10(14)11-3-8-2-9(4-11)6-12(13,5-8)7-11/h8-9H,2-7H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RJENIKZEKAIMQS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C12CC3CC(C1)CC(C3)(C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17ClO2 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50908466 |

Source

|

| Record name | Methyl 3-chloroadamantane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50908466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.71 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

103549-35-5 |

Source

|

| Record name | 3-Chlorotricyclo(3.3.1.13,7decane-1-carboxylic acid, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0103549355 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 3-chloroadamantane-1-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50908466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.